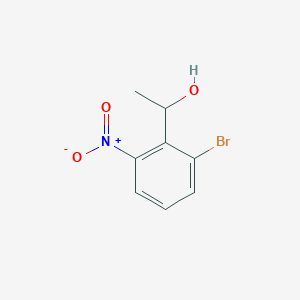

1-(2-Bromo-6-nitrophenyl)ethanol

Description

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

1-(2-bromo-6-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8BrNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-5,11H,1H3 |

InChI Key |

JYZLFIIFSPITJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-nitrophenyl)ethanol can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide and N,N-dimethylacetamide at 20°C . This reaction yields this compound as the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-nitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(2-Bromo-6-nitrophenyl)acetaldehyde or 1-(2-Bromo-6-nitrophenyl)acetic acid.

Reduction: Formation of 1-(2-Bromo-6-aminophenyl)ethanol.

Substitution: Formation of compounds like 1-(2-Methoxy-6-nitrophenyl)ethanol or 1-(2-Cyano-6-nitrophenyl)ethanol.

Scientific Research Applications

1-(2-Bromo-6-nitrophenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-nitrophenyl)ethanol depends on its chemical structure and the functional groups present The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules

Comparison with Similar Compounds

1-(2-Bromo-6-nitrophenyl)ethanamine

- Molecular Formula : C₈H₉BrN₂O₂

- Key Differences: Functional Group: Ethanol (-OH) vs. ethanamine (-NH₂). Reactivity: The amine group enables nucleophilic reactions (e.g., amide formation), whereas the hydroxyl group supports esterification or oxidation to ketones. Physical Properties: The amine likely has higher basicity (pKa ~10–11) compared to the alcohol (pKa ~16–18).

- Applications: Ethanamine derivatives are intermediates in pharmaceutical synthesis, while ethanol derivatives may serve as precursors for polymers or agrochemicals .

1-(5-Bromo-2-fluorophenyl)ethanol

- Molecular Formula : C₈H₈BrFO

- Key Differences :

- Substituents: Fluorine (electron-withdrawing) at the 2-position and bromine at the 5-position vs. bromine (2-position) and nitro (6-position) in the target compound.

- Electronic Effects: The nitro group strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the fluorine-substituted analog.

- Applications: Fluorinated compounds are prevalent in drug design (e.g., antiviral agents), while nitro groups are utilized in explosives or dyes .

1-(2-Amino-6-nitrophenyl)ethanone

- Molecular Formula : C₈H₈N₂O₃

- Key Differences: Functional Group: Ethanol (-OH) vs. ethanone (ketone, C=O). Substituents: Amino (-NH₂, electron-donating) at the 2-position vs. bromine (electron-withdrawing). Reactivity: The amino group enhances ring activation for electrophilic substitution, while bromine deactivates it. The ketone group is prone to reductions (e.g., to secondary alcohols).

2-Bromo-6-(hydroxymethyl)pyridine

- Molecular Formula: C₆H₆BrNO

- Key Differences: Aromatic System: Pyridine (heterocyclic with N) vs. benzene. Electronic Effects: Pyridine’s nitrogen atom creates electron-deficient rings, altering reactivity in metal-catalyzed cross-coupling reactions. Physical Properties: Melting point (78–82°C) suggests higher crystallinity compared to bromo-nitroethanol derivatives (data unavailable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.